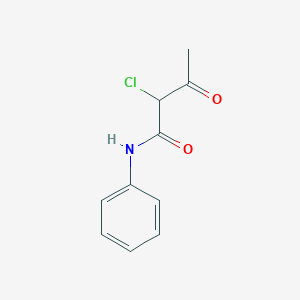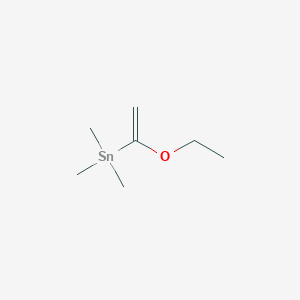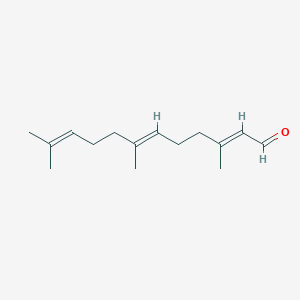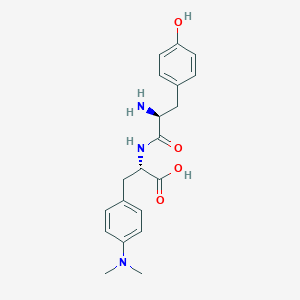
Tyrosine-4'-dimethylaminophenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
盐酸ADR-529的合成涉及乙二胺四乙酸(EDTA)与肼反应形成双二氧代哌嗪结构。 然后将该中间体与盐酸反应生成盐酸ADR-529 .
工业生产方法
盐酸ADR-529的工业生产通常采用与实验室合成相同的基本化学反应进行大规模合成。 该过程包括严格的纯化步骤,以确保最终产品的高纯度和质量 .
化学反应分析
反应类型
盐酸ADR-529会发生多种类型的化学反应,包括:
氧化: 它可以在强氧化剂存在下被氧化。
还原: 它可以在特定条件下被还原。
常用试剂和条件
氧化: 强氧化剂,如高锰酸钾。
还原: 还原剂,如硼氢化钠。
取代: 亲核试剂,如胺类和硫醇类.
主要产物
这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生各种氧化衍生物,而取代反应可以产生一系列取代化合物 .
科学研究应用
盐酸ADR-529具有广泛的科学研究应用:
化学: 用作各种化学反应中的螯合剂。
生物学: 研究其对DNA拓扑异构酶II的影响及其在保护细胞免受氧化应激中的作用。
医学: 主要用作化疗中的心脏保护剂,以减少蒽环类药物的心脏毒性。
工业: 用于制药生产和作为药物开发中的研究工具.
作用机制
盐酸ADR-529通过螯合金属离子(特别是铁)发挥作用,从而减少自由基的形成和氧化应激。它还抑制DNA拓扑异构酶II,防止DNA链断裂并保护细胞免受损伤。 这种双重机制对其心脏保护特性至关重要 .
相似化合物的比较
类似化合物
- 盐酸ICRF-187
- 盐酸NSC-169780
- 锌卡
- 心氧烷
独特性
盐酸ADR-529独特之处在于它兼具金属离子螯合剂和DNA拓扑异构酶II抑制剂的双重作用。 这种组合使其在减少蒽环类化疗药物的心脏毒性作用方面特别有效,使其有别于其他类似化合物 .
属性
CAS 编号 |
124985-59-7 |
|---|---|
分子式 |
C20H25N3O4 |
分子量 |
371.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[4-(dimethylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C20H25N3O4/c1-23(2)15-7-3-14(4-8-15)12-18(20(26)27)22-19(25)17(21)11-13-5-9-16(24)10-6-13/h3-10,17-18,24H,11-12,21H2,1-2H3,(H,22,25)(H,26,27)/t17-,18-/m0/s1 |
InChI 键 |
WNJJVNYQIJOXFR-ROUUACIJSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
CN(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
| 124985-59-7 | |
同义词 |
Tyr-DM-Phe tyrosine-4'-dimethylaminophenylalanine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


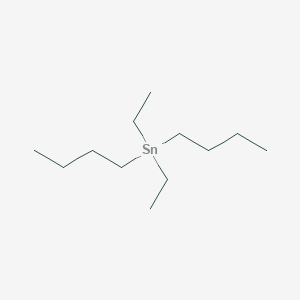
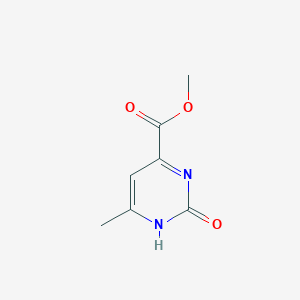
![[2-(Aminomethyl)phenyl]acetic Acid](/img/structure/B56386.png)
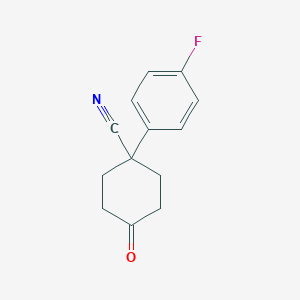
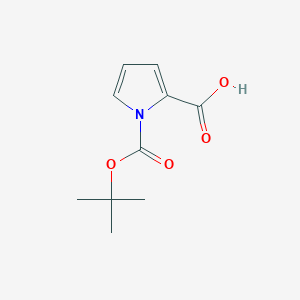

![2-[4-[[4-(2-Hydroxyethylamino)phenyl]diazenyl]anilino]ethanol](/img/structure/B56394.png)
![(3R,3Ar,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/structure/B56397.png)

![(3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B56401.png)
![(2S)-2-amino-5-[[(2R)-2-amino-3-[(E)-1,2-dichloro-3,3,3-trifluoroprop-1-enyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B56405.png)
